1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

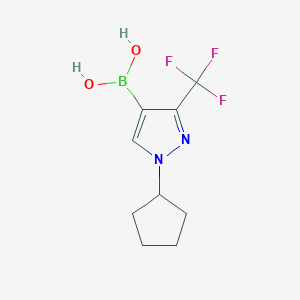

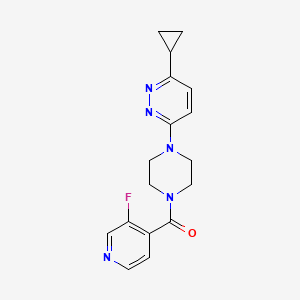

1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid is a chemical compound with the molecular formula C9H12BF3N2O2 . It is a boronic acid derivative, which are compounds containing a boronic acid or boronic ester group . Boronic acids are organoboron compounds that are characterized by a boron atom bonded to an oxygen atom and two carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopentyl group, a trifluoromethyl group, and a pyrazole ring attached to a boronic acid group . The InChI string of the compound is InChI=1S/C9H12BF3N2O2/c11-9(12,13)8-7(10(16)17)5-15(14-8)6-3-1-2-4-6/h5-6,16-17H,1-4H2 . The Canonical SMILES string is B(C1=CN(N=C1C(F)(F)F)C2CCCC2)(O)O .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 248.01 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 2 and a topological polar surface area of 58.3 Ų . The exact mass and monoisotopic mass of the compound are both 248.0943923 g/mol .

Aplicaciones Científicas De Investigación

Modular Synthesis Strategies

1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid is explored within the context of modular synthesis strategies, particularly through the [3 + 2] dipolar cycloaddition of 4-halosydnones with 1-haloalkynes. This method facilitates the creation of 3,5-dihalopyrazoles, which are valuable scaffolds for the development of unsymmetrically substituted pyrazole derivatives via site-selective palladium-catalyzed cross-coupling reactions. Such approaches allow for the flexible introduction of various (hetero)aryl substituents, showcasing the compound's utility in the design and synthesis of complex organic molecules (Delaunay et al., 2010).

Enabling Chemical Diversity

The compound finds application in enhancing chemical diversity through solid-phase syntheses. It has been utilized in condensation reactions with resin-supported acetyl carboxylic acids followed by cyclization with hydrazines or hydroxylamine. This methodology results in the generation of highly substituted pyrazoles or isoxazoles, showcasing its role in enabling the synthesis of diverse chemical entities with controlled isomeric configurations (Shen et al., 2000).

Targeted Synthesis of Biologically Active Compounds

The synthesis of Pinacol 1-Methyl-1H-pyrazole-5-boronate demonstrates the utility of this compound in the preparation of intermediates pivotal for the development of biologically active compounds. This synthesis pathway highlights the role of boronic acids in facilitating reactions that lead to compounds with significant biological activity, further emphasizing the importance of this class of compounds in medicinal chemistry (Zhang Yu-jua, 2013).

Development of Novel Synthetic Methods

Innovative synthetic methods leveraging the properties of this compound have been reported, such as the transition-metal-free reactions leading to substrate-controlled conjugate addition. This showcases the compound's versatility in promoting reactions under metal-free conditions, contributing to the development of environmentally benign and efficient synthetic strategies (Roscales et al., 2013).

Direcciones Futuras

Boronic acids and their derivatives, including 1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid, have potential for further study in medicinal chemistry . The modification of bioactive molecules with a boronic acid group can alter selectivity, physicochemical, and pharmacokinetic characteristics, potentially enhancing existing activities . The synthesis of compounds with this chemical group is relatively simple and well-known, suggesting the potential for the development of new promising drugs .

Mecanismo De Acción

Target of Action

The primary target of 1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, This compound interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from the boronic acid to a metal catalyst . The reaction conditions are generally mild and tolerant of various functional groups .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which This compound participates, is a key step in many synthetic pathways . This reaction enables the formation of carbon-carbon bonds, a fundamental process in organic synthesis . The downstream effects of this reaction depend on the specific synthetic pathway in which it is used.

Result of Action

The molecular and cellular effects of This compound ’s action would depend on the specific context in which it is used. In the context of Suzuki–Miyaura cross-coupling reactions, the compound contributes to the formation of carbon-carbon bonds .

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the compound is typically used in Suzuki–Miyaura reactions under mild conditions . Additionally, the compound should be stored in an inert atmosphere at 2-8°C for optimal stability .

Propiedades

IUPAC Name |

[1-cyclopentyl-3-(trifluoromethyl)pyrazol-4-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BF3N2O2/c11-9(12,13)8-7(10(16)17)5-15(14-8)6-3-1-2-4-6/h5-6,16-17H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFERHZBESSKOMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1C(F)(F)F)C2CCCC2)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[(3-fluorophenyl)methyl]-N-(2-hydroxyethyl)but-2-enamide](/img/structure/B2681543.png)

![Ethyl 2-(5-chloro-2-hydroxyphenyl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2681547.png)

![2-(2,4-dichlorophenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2681548.png)

![3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B2681552.png)

![4-[(4-Chlorophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2681553.png)

![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2681561.png)

![Ethyl 4-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2681564.png)

![4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2681565.png)